4-Ethylbenzonitrile
Overview
Description
4-Ethylbenzonitrile is an organic compound with the molecular formula C9H9N. It is an aromatic nitrile, characterized by the presence of a nitrile group (-CN) attached to a benzene ring substituted with an ethyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
4-Ethylbenzonitrile is an electron-deficient aromatic nitrile . It is primarily used as a nickel oxide catalyst in the synthesis of pyrimidine derivatives . The primary target of this compound is therefore the reactants in these synthesis reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of pyrimidine derivatives . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products.
Result of Action
The primary result of the action of this compound is the synthesis of pyrimidine derivatives . These compounds have a wide range of applications in the field of medicinal chemistry.
Action Environment
The action of this compound is influenced by various environmental factors, including temperature and the presence of a nickel oxide catalyst . These factors can significantly affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Ethylbenzonitrile plays a role in biochemical reactions as an electron-deficient aromatic nitrile. It is used as a nickel oxide catalyst in the preparation of pyrimidine derivatives . The compound interacts with various enzymes and proteins during these reactions. For instance, it may be involved in the synthesis of triazine derivatives, where it interacts with bromophenyl and ethylphenyl groups . These interactions are crucial for the formation of the desired chemical products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrile group in the compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and alcohols . These interactions can lead to the formation of new chemical bonds and the modification of existing biomolecules. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a melting point of 51.75°C and a boiling point of 237°C Its stability under various conditions can affect its long-term effects on cellular function
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of pyrimidine derivatives The compound interacts with enzymes and cofactors that facilitate these metabolic processes These interactions can influence metabolic flux and the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under reflux conditions, resulting in the substitution of the chloride group with a nitrile group .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. For instance, the catalytic dehydration of 4-ethylbenzamide using phosphorus pentoxide (P2O5) can yield this compound. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound with lithium aluminum hydride (LiAlH4) can produce 4-ethylbenzylamine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a phase transfer catalyst.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-Ethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzonitrile: Similar structure but lacks the ethyl group.
4-Methylbenzonitrile: Contains a methyl group instead of an ethyl group.
4-Chlorobenzonitrile: Substituted with a chlorine atom instead of an ethyl group.
Uniqueness: 4-Ethylbenzonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other benzonitrile derivatives. This makes it valuable in specific synthetic applications where the ethyl group plays a crucial role .
Properties
IUPAC Name |
4-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFMFAQNAFSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179955 | |
Record name | 4-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-65-3 | |
Record name | 4-Ethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25309-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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